

# Isopropyl palmitate safety and toxicity data for research

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## Compound of Interest

Compound Name: *Isopropyl Palmitate*

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An In-depth Technical Guide on the Safety and Toxicity of **Isopropyl Palmitate**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and toxicity profile of **Isopropyl Palmitate** (IPP), a widely used ester in the pharmaceutical, cosmetic, and personal care industries. It serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities.

## Executive Summary

**Isopropyl palmitate** is the ester of isopropyl alcohol and palmitic acid. It functions as an emollient, moisturizer, thickening agent, and anti-static agent.[1][2] Based on extensive toxicological evaluation, it is considered safe for its intended uses. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that **isopropyl palmitate** is safe as a cosmetic ingredient in the present practices of use and concentration.[3] This assessment is supported by data indicating very low acute toxicity, a lack of significant skin and eye irritation, and no evidence of sensitization, genotoxicity, or carcinogenicity.[4]

## Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for **isopropyl palmitate**.

**Table 2.1: Acute Toxicity Data**

Test Type	Species	Route	Endpoint	Value	Reference
Acute Toxicity	Rat	Oral	LD50	>64.0 mL/kg	
Acute Toxicity	Rat	Oral	LD50	>5,000 mg/kg	
Acute Toxicity	Mouse	Intraperitonea l	LD50	100 mg/kg	
Acute Toxicity	Rabbit	Dermal	LD50	>5 g/kg	
Acute Toxicity	Rabbit	Dermal	-	No evidence of toxicity	
Acute Toxicity	Rat	Inhalation	LC50	>5.3 mg/L (4 h)	

**Table 2.2: Skin and Eye Irritation Data**

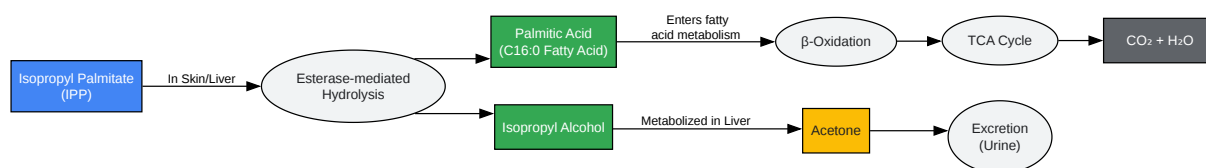
Test Type	Species	Method	Concentrati on	Result	Reference
Primary Skin Irritation	Rabbit	Draize Test	Undiluted	Non-irritating to minimally irritating	
Primary Skin Irritation	Rabbit	Draize Test (24h)	500 mg	Moderate	
Skin Irritation	Human	Patch Test	84 mg (3 days)	Mild	
Eye Irritation	Rabbit	Draize Test	Undiluted (0.1 mL)	No to very slight irritation (OII ranged from 0.0 to 6.50)	

**Table 2.3: Sensitization, Genotoxicity, and Other Endpoints**

Test Type	Species/System	Method	Result	Reference
Skin Sensitization	Human	Repeated Insult Patch Test (HRIPT)	Did not demonstrate potential for inducing allergic sensitization	
Skin Sensitization	-	-	Not classified as a skin sensitizer	
Genotoxicity	-	-	Negative / Not classified as germ cell mutagenic	
Carcinogenicity	-	-	Not classified as carcinogenic	
Reproductive Toxicity	-	-	Not classified as a reproductive toxicant	
Phototoxicity	Human	-	No signs of phototoxicity in a formulation with 45.6% IPP	
Photo contact allergenicity	Human	-	No signs of photo contact allergenicity in a formulation with 45.6% IPP	

## Toxicokinetics: Metabolism and Excretion

The metabolism of **isopropyl palmitate** is a key aspect of its safety profile. As a simple fatty acid ester, it is expected to undergo hydrolysis to its constituent parts: palmitic acid and isopropyl alcohol.



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Figure 1: **Isopropyl Palmitate** Metabolic Pathway.

## Experimental Protocols

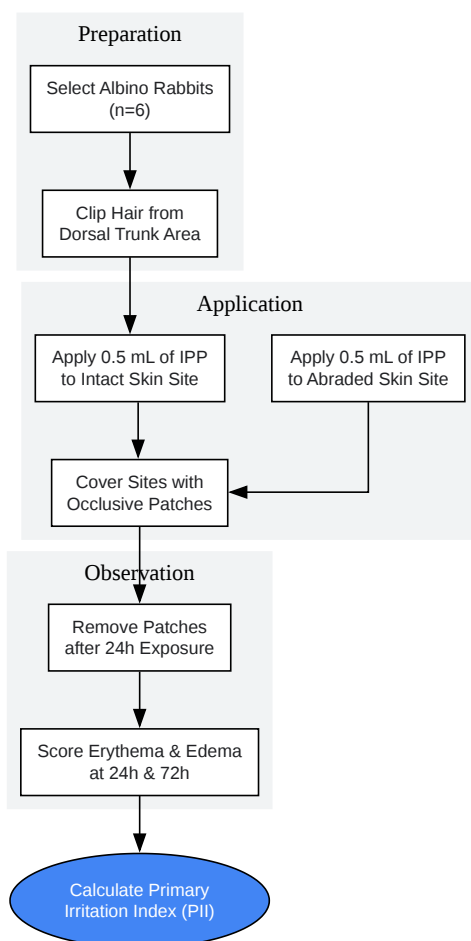
Detailed methodologies for key toxicological assessments are provided below. These protocols are based on standard regulatory guidelines and descriptions from cited studies.

### Draize Primary Dermal Irritation Test

This test evaluates the potential of a substance to cause skin irritation.

#### Methodology:

- **Test Animals:** Albino rabbits (typically 6 per study) are used. The trunk is clipped free of hair 24 hours before the test.
- **Application:** A single dose of 0.5 mL (liquid) or 0.5 g (solid) of undiluted **isopropyl palmitate** is applied to two sites on each rabbit: one with intact skin and one with abraded skin.
- **Exposure:** The application sites are covered with an occlusive patch for 24 hours.
- **Observation & Scoring:** After 24 hours, the patches are removed. Cutaneous reactions (erythema and edema) are graded at 24 and 72 hours post-application.
- **Calculation:** A Primary Irritation Index (PII) is calculated from the scores to classify the substance's irritation potential.



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Figure 2: Workflow for the Draize Primary Dermal Irritation Test.

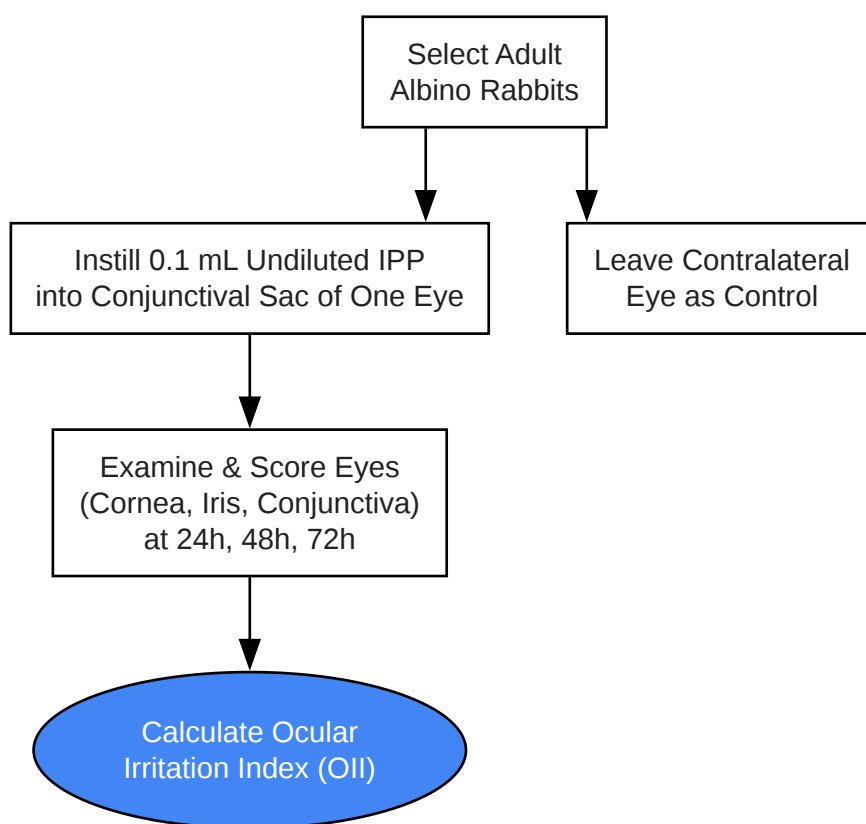
## Draize Rabbit Eye Irritation Test

This test assesses the potential for a substance to cause eye injury.

### Methodology:

- Test Animals: Adult albino rabbits are used. One eye serves as the treated eye, while the other is an untreated control.
- Application: 0.1 mL of undiluted **isopropyl palmitate** is instilled directly into the conjunctival sac of one eye.

- **Washing (Optional):** In some studies, the treated eye may be washed with lukewarm water for a set duration (e.g., 2 or 4 seconds) after instillation to assess the effect of rinsing.
- **Observation & Scoring:** The eyes are examined for irritative effects (corneal opacity, iris lesions, conjunctival redness, and chemosis) at 24, 48, and 72 hours. Scores are assigned based on the Draize scale.
- **Calculation:** An Ocular Irritation Index (OII) is calculated. An OII below 10 (out of 110) indicates no significant injury.



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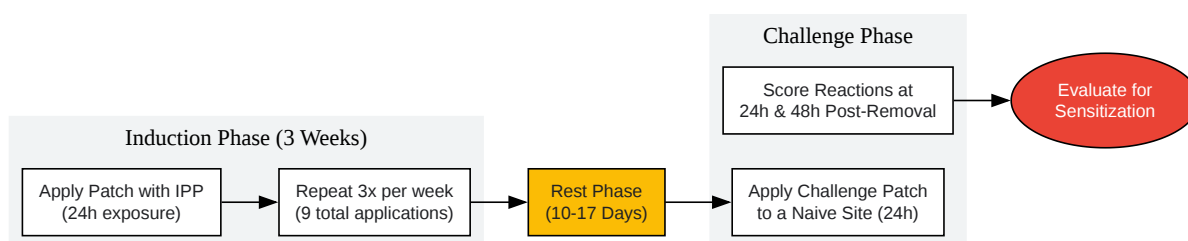
Figure 3: Workflow for the Draize Rabbit Eye Irritation Test.

## Human Repeated Insult Patch Test (HRIPT)

The HRIPT is the standard clinical test to assess the skin sensitization potential of a substance in humans.

Methodology:

- Panelists: A large panel of human volunteers (e.g., over 100 subjects) is recruited.
- Induction Phase: A patch containing the test material (e.g., 0.1 mL of undiluted IPP) is applied to the upper back three times a week for three consecutive weeks (9 total applications). Each patch is left in place for 24 hours. Reactions are scored after patch removal.
- Rest Phase: A rest period of approximately 10-17 days follows the final induction patch, during which no applications are made.
- Challenge Phase: After the rest period, a single challenge patch is applied to a new, untreated skin site.
- Observation & Scoring: The challenge patch is removed after 24 hours, and the site is scored for reactions at 24 and 48 hours post-removal. A reaction at the challenge site indicates potential sensitization.



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Figure 4: Workflow for the Human Repeated Insult Patch Test (HRIPT).

## Conclusion

The comprehensive body of evidence indicates that **isopropyl palmitate** has a very low order of toxicity. It is not a significant skin or eye irritant, is not a skin sensitizer, and lacks genotoxic, carcinogenic, or reproductive toxicity potential based on available data. Its metabolism into endogenous substances (palmitic acid) and a well-characterized alcohol further supports its favorable safety profile for use in topical applications within the pharmaceutical and cosmetic industries.

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